2-Mercaptobenzothiazole

Descripción

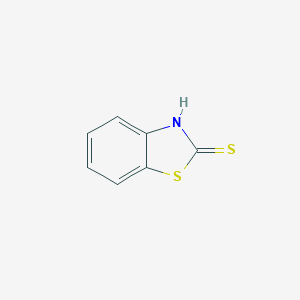

Structure

3D Structure

Propiedades

IUPAC Name |

3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIWHUQXZSMYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS2, Array | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-mercaptobenzothiazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-mercaptobenzothiazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155-04-4 (zinc salt), 2492-26-4 (hydrochloride salt), 26622-66-2 (mercury (+2) salt), 29904-98-1 (cobalt(+2) salt), 32510-27-3 (unspecified copper salt), 4162-43-0 (copper(+2) salt), 7778-70-3 (potassium salt) | |

| Record name | Mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020807 | |

| Record name | 2-Mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-mercaptobenzothiazole is a pale yellow to tan crystalline powder with a disagreeable odor. (NTP, 1992), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid, Yellowish to tan crystalline powder; [HSDB], Solid, CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercaptobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

392 °F (NTP, 1992), 392 °F, 243 °C | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercaptobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9), In pure water, 120 mg/L at 24 °C; in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5), Solubility at 25 °C (g/100 mL) in alcohol: 2.0; ether 1.0; acetone 10.0; benzene 1.0; carbon tetrachloride <0.2; naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions, Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform; insoluble in water and gasoline., For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page., 0.12 mg/mL at 24 °C, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.42 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.42 g/cu cm at 20 °C, 1.42 g/cm³ | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000464 [mmHg], 2.25X10-8 mm Hg at 20 °C; <1.9X10-6 mm Hg at 25 °C | |

| Record name | Mercaptobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale, yellow monoclinic needles or leaflets, Yellowish powder, Pale yellow monoclinic needles from alcohol or methanol, Cream to light yellow solid | |

CAS No. |

149-30-4 | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Mercaptobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-mercaptobenzothiazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RLR54Z22K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

351 to 358 °F (NTP, 1992), 180.2-181.7 °C, MP: 170-173 °C /Technical mercaptobenzothiazole/, 177 - 179 °C, 180-182 °C | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18168 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4025 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2(3H)-Benzothiazolethione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-MERCAPTOBENZOTHIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1183 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2-Mercaptobenzothiazole: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Core Properties, Experimental Protocols, and Biological Interactions of 2-Mercaptobenzothiazole (MBT) for Researchers, Scientists, and Drug Development Professionals.

This compound (MBT), a prominent organosulfur compound, is a cornerstone chemical in the rubber industry and a molecule of increasing interest in diverse scientific fields, including pharmacology and materials science. This guide provides a detailed overview of its fundamental properties, experimental procedures for its synthesis and purification, and an exploration of its biological mechanisms of action, particularly in the context of allergic contact dermatitis and its potential applications in drug development.

Core Properties of this compound

This compound is a pale yellow to tan crystalline powder with a characteristic disagreeable odor.[1] It exists in tautomeric forms, with the thione form being predominant over the thiol form.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₇H₅NS₂ | [2] |

| Molecular Weight | 167.25 g/mol | [2] |

| CAS Number | 149-30-4 | [1] |

| Melting Point | 177-181 °C | [2][3] |

| Boiling Point | Decomposes above 260 °C | [4] |

| Density | 1.42 g/cm³ at 20 °C | [4][5] |

| pKa | 7.03 (in aqueous buffer solution) | [4] |

| Solubility in Water | 117 mg/L at 20°C | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ethyl acetate, benzene, chloroform, and dilute alkali solutions. Insoluble in gasoline. | [3][6] |

| Appearance | Pale yellow to tan crystalline powder | [1][3] |

| Odor | Disagreeable | [1][3] |

Toxicological Profile

MBT is recognized as a potent contact allergen and has been classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A).[7] Acute toxicity is low, with oral LD50 values in rats reported to be around 3800 mg/kg.[7][8]

| Toxicological Endpoint | Value | Species | References |

| Oral LD50 | 3800 mg/kg | Rat | [7][8] |

| Dermal LD50 | >7940 mg/kg | Rabbit | [7][9] |

| Carcinogenicity | Group 2A (Probably carcinogenic to humans) | - | [7] |

| Skin Sensitization | Potent sensitizer | Human, Guinea pig | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for researchers working with this compound.

Synthesis of this compound

A common and industrially relevant method for the synthesis of MBT involves the reaction of aniline, carbon disulfide, and sulfur under high temperature and pressure.

Materials:

-

Aniline

-

Carbon disulfide (CS₂)

-

Sulfur (S)

-

High-pressure autoclave reactor

Procedure:

-

Charge the high-pressure autoclave reactor with aniline, carbon disulfide, and sulfur. A typical molar ratio is approximately 1:1.5:1 of aniline:CS₂:S.

-

Seal the reactor and begin heating. The reaction is typically carried out at temperatures ranging from 220°C to 280°C.

-

The reaction is conducted under autogenous pressure, which will increase as the reaction proceeds due to the formation of hydrogen sulfide (H₂S) gas.

-

Maintain the reaction temperature for a period of 1 to 5 hours.

-

After the reaction is complete, cool the reactor to a safe temperature.

-

Carefully vent the hydrogen sulfide gas to a scrubbing system.

-

The crude this compound is obtained as a molten product which solidifies upon further cooling.

Purification of this compound

Crude MBT from the synthesis process contains unreacted starting materials and byproducts. Purification is essential to obtain a high-purity product for research applications. Two common methods are recrystallization and acid-base extraction.

1. Recrystallization from Toluene

Materials:

-

Crude this compound

-

Toluene

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Place the crude MBT in an Erlenmeyer flask.

-

Add a minimal amount of toluene to the flask, just enough to form a slurry.

-

Gently heat the mixture to the boiling point of toluene (approximately 111°C) while stirring until all the MBT dissolves. If necessary, add more toluene dropwise to achieve complete dissolution.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, crystals of purified this compound will form.

-

To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold toluene to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven.

2. Acid-Base Extraction

This method takes advantage of the acidic nature of the thiol group in MBT.

Materials:

-

Crude this compound

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 5-10%)

-

A non-oxidizing mineral acid (e.g., hydrochloric acid or sulfuric acid)

-

Separatory funnel

-

Beakers

-

Filtration apparatus

Procedure:

-

Dissolve the crude MBT in an aqueous solution of sodium hydroxide with vigorous stirring. This will form the sodium salt of MBT, which is soluble in water. Insoluble impurities can be removed by filtration at this stage.

-

Transfer the aqueous solution to a separatory funnel.

-

Slowly add a non-oxidizing mineral acid to the solution while stirring until the solution becomes acidic (pH < 7). This will protonate the thiolate salt, causing the purified this compound to precipitate out of the solution.

-

Collect the precipitated MBT by vacuum filtration.

-

Wash the purified product with water to remove any residual acid and salts.

-

Dry the purified this compound.

Signaling Pathways and Biological Interactions

The biological activity of this compound is of significant interest, particularly its role in inducing allergic contact dermatitis.

Allergic Contact Dermatitis Signaling Pathway

The primary mechanism by which MBT induces allergic contact dermatitis is through haptenation, where it covalently binds to skin proteins, forming an immunogenic complex. The thiol group is critical for this process.

Molecular Initiating Event: Haptenation

The process begins with the oxidation of this compound (MBT) to its disulfide, 2,2'-dithiobis(benzothiazole) (MBTS). MBTS can then react with cysteine residues in skin proteins, such as albumin, to form a mixed disulfide bond. This covalent modification of self-proteins renders them "foreign" to the immune system.

Caption: Molecular initiating event of MBT-induced allergic contact dermatitis.

Cellular Response: Keratinocyte and Dendritic Cell Activation

The haptenated proteins are recognized by keratinocytes, the primary cells of the epidermis. This recognition triggers the release of pro-inflammatory cytokines and chemokines. These signaling molecules attract and activate Langerhans cells (a type of dendritic cell) in the skin. The dendritic cells take up the haptenated proteins, process them, and migrate to the lymph nodes.

Caption: Cellular response cascade in MBT-induced allergic contact dermatitis.

Adaptive Immune Response: T-Cell Sensitization and Elicitation

In the lymph nodes, the dendritic cells present the processed haptenated peptides to naive T-cells via Major Histocompatibility Complex (MHC) class II molecules. This leads to the activation and proliferation of hapten-specific T-cells (sensitization phase). Upon subsequent exposure to MBT, these memory T-cells are rapidly activated, leading to a robust inflammatory response in the skin, characteristic of allergic contact dermatitis (elicitation phase).

Caption: T-cell mediated adaptive immune response in MBT allergy.

Applications in Drug Development

The unique chemical structure of this compound, particularly the benzothiazole ring, has made it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic activities.

Experimental Workflow for Screening MBT Derivatives as Enzyme Inhibitors

A general workflow for screening novel this compound derivatives for their potential as enzyme inhibitors is outlined below.

Caption: Workflow for screening MBT derivatives as enzyme inhibitors.

This workflow begins with the synthesis of a library of MBT derivatives, followed by their purification and structural confirmation. These compounds are then subjected to in vitro screening, starting with a primary assay to identify initial hits against the target enzyme. Active compounds are further evaluated to determine their potency (IC50) and selectivity. Promising candidates then enter the lead optimization phase, where structure-activity relationships are studied to design and synthesize more potent and selective inhibitors with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Conclusion

This compound is a molecule with a rich history in industrial chemistry and a promising future in scientific research. Its fundamental properties are well-characterized, providing a solid foundation for further exploration. The detailed experimental protocols provided in this guide offer researchers practical methodologies for working with this compound. Furthermore, a deeper understanding of its biological interactions, particularly the signaling pathways involved in allergic contact dermatitis, is crucial for assessing its safety and for harnessing its potential in therapeutic applications. The continued investigation of MBT and its derivatives holds significant promise for advancements in materials science, toxicology, and drug discovery.

References

- 1. series.publisso.de [series.publisso.de]

- 2. researchgate.net [researchgate.net]

- 3. CN102070562B - Method for preparing this compound - Google Patents [patents.google.com]

- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 5. US4343946A - Purification of this compound - Google Patents [patents.google.com]

- 6. US3681371A - Process for purification of crude this compound - Google Patents [patents.google.com]

- 7. US5367082A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. CN105061357A - this compound refining method - Google Patents [patents.google.com]

- 9. go.drugbank.com [go.drugbank.com]

The Synthesis and Discovery of 2-Mercaptobenzothiazole: A Technical Guide

An in-depth exploration of the synthesis, discovery, and applications of 2-Mercaptobenzothiazole (MBT), a pivotal chemical in industrial processes and drug development.

Introduction

This compound (MBT), a prominent member of the benzothiazole family, is an organosulfur compound first discovered by A. W. Hofmann. This white to light yellow crystalline powder with a characteristic odor has become an indispensable chemical in various industrial applications, most notably as a vulcanization accelerator in the rubber industry. Its discovery and subsequent process development have significantly impacted manufacturing processes, enhancing the durability and quality of rubber products. Beyond its primary role in rubber manufacturing, MBT and its derivatives exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry for the development of antimicrobial, antifungal, and antitumor agents. This technical guide provides a comprehensive overview of the synthesis and discovery of MBT, detailing key experimental protocols, quantitative data, and process workflows for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The journey of this compound began in 1887 when A. W. Hofmann first synthesized the compound. His initial method involved the reaction of 2-aminothiophenol or its disulfide with carbon disulfide over a period of 12 to 14 hours, achieving a yield of approximately 45%. This foundational work laid the groundwork for future research and development. Later, in the 1920s, the critical role of MBT as a vulcanization accelerator for rubber was independently reported by workers at Pirelli and Goodyear Tire & Rubber, a discovery that revolutionized the rubber industry. This application spurred further research into more efficient and scalable synthesis methods.

Synthesis of this compound

Several synthetic routes to this compound have been developed since its discovery, with the industrial production primarily relying on a high-pressure process utilizing aniline, carbon disulfide, and sulfur. Alternative methods, often employed in laboratory settings or for the synthesis of specific derivatives, start from 2-aminothiophenol or o-haloanilines.

Industrial Synthesis from Aniline, Carbon Disulfide, and Sulfur

The most common industrial method for producing MBT involves the high-temperature and high-pressure reaction of aniline, carbon disulfide, and sulfur. This process is highly efficient and has been optimized for large-scale production.

Reaction: C₆H₅NH₂ + CS₂ + S → C₇H₅NS₂ + H₂S

Experimental Protocol:

A detailed experimental protocol for the industrial-scale synthesis is outlined in U.S. Patent 5,367,082. The following is a representative procedure:

-

Charging the Reactor: A high-pressure autoclave is charged with aniline, sulfur, and carbon disulfide. The typical molar ratio of aniline to carbon disulfide to sulfur is approximately 1:1.5:1, although this can be adjusted to optimize yield and purity.

-

Reaction Conditions: The reactor is sealed and heated to a temperature range of 220-280 °C. The reaction is carried out under autogenous pressure, which is generated by the hydrogen sulfide byproduct. The residence time in the reactor is typically between 1 to 5 hours.

-

Quenching and Crystallization: After the reaction is complete, the crude reaction mixture is cooled. To facilitate purification, the mixture is often quenched by adding carbon disulfide to create a homogeneous solution. Subsequent cooling of this solution leads to the crystallization of this compound.

-

Purification: The crystallized MBT is separated from the mother liquor by filtration. The crude product can be further purified by washing with fresh carbon disulfide or by a process involving dissolution in an aqueous alkali solution (e.g., sodium hydroxide), filtration to remove insoluble impurities, and subsequent re-precipitation by acidification.

-

Drying: The purified this compound is then dried under vacuum to yield the final product.

Quantitative Data for Industrial Synthesis:

| Parameter | Value | Reference |

| Reactants | Aniline, Carbon Disulfide, Sulfur | |

| Molar Ratio (Aniline:CS₂:S) | ~ 1:1.5:1 | |

| Reaction Temperature | 220 - 280 °C | |

| Reaction Pressure | Autogenous (High Pressure) | |

| Residence Time | 1 - 5 hours | |

| Yield (Crude) | ~80-90% | |

| Purity (After Purification) | >99% |

Synthesis from 2-Aminothiophenol and Carbon Disulfide

The original method developed by Hofmann, while having a lower yield than the industrial process, is a viable laboratory-scale synthesis.

Reaction: C₆H₄(NH₂)SH + CS₂ → C₇H₅NS₂ + H₂S

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-aminothiophenol is dissolved in a suitable solvent such as ethanol.

-

Reagent Addition: An equimolar amount of carbon disulfide is added to the solution.

-

Reaction: The mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure this compound.

Synthesis from o-Haloanilines and Carbon Disulfide

A more recent and efficient laboratory-scale synthesis involves the DBU-promoted tandem reaction of o-haloanilines with carbon disulfide. This method avoids the use of high pressures and temperatures.

Reaction: C₆H₄(X)NH₂ + CS₂ --(DBU)--> C₇H₅NS₂ + HX (where X = I, Br)

Experimental Protocol:

-

Reaction Setup: To a solution of an o-haloaniline (e.g., 2-iodoaniline or 2-bromoaniline) in toluene in a reaction vessel, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and carbon disulfide are added.

-

Reaction Conditions: The reaction mixture is stirred at a moderate temperature, typically around 80 °C, for a specified period.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated. This typically involves an aqueous work-up to remove DBU salts, followed by extraction with an organic solvent. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the desired this compound derivative.

Visualizing the Synthesis and Application

Industrial Synthesis Workflow

The industrial production of this compound can be visualized as a multi-step process, from raw material input to the final purified product.

Caption: Industrial synthesis workflow for this compound.

Reaction Mechanism: DBU-Promoted Synthesis

The DBU-promoted synthesis of MBT from o-haloanilines proceeds through a tandem nucleophilic attack and intramolecular cyclization mechanism.

Caption: Reaction mechanism for DBU-promoted MBT synthesis.

Applications of this compound

The primary and most significant application of MBT is as a vulcanization accelerator in the rubber industry. It reduces the time and temperature required for the vulcanization process, leading to rubber products with improved mechanical properties. Beyond this, MBT and its derivatives have found use in a variety of other fields:

-

Corrosion Inhibitor: MBT is an effective corrosion inhibitor for copper and its alloys and is used in antifreeze, industrial water systems, and metalworking fluids.

-

Biocide and Fungicide: The sodium salt of MBT is used as a biocide in various industrial applications, including in cutting fluids and as a preservative in some adhesives. Certain MBT derivatives also exhibit fungicidal properties.

-

Chemical Intermediate: MBT serves as a precursor for the synthesis of other important rubber accelerators, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS).

-

Drug Development: The benzothiazole scaffold is present in numerous pharmacologically active molecules, and MBT derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Conclusion

Since its discovery by Hofmann, this compound has evolved from a laboratory curiosity to a cornerstone of the rubber industry and a versatile building block in organic synthesis and medicinal chemistry. The development of efficient industrial synthesis processes has enabled its widespread use, while ongoing research continues to uncover new applications for this remarkable compound and its derivatives. This guide provides a foundational understanding of the key synthetic methodologies and practical considerations for researchers and professionals working with this important chemical.

The Solubility and Stability of 2-Mercaptobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Mercaptobenzothiazole (2-MBT), a compound of significant industrial and pharmaceutical interest. The following sections detail its solubility in various aqueous and organic solvents, its stability under different conditions, and the experimental protocols for determining these properties.

Solubility of this compound

This compound (CAS No. 149-30-4) is a pale yellow, crystalline substance with a characteristic unpleasant odor.[1] Its solubility is a critical parameter for its application in various fields, including its use as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor.[2][3]

Aqueous Solubility

The solubility of 2-MBT in water is generally low and is influenced by pH.[1][4] It exhibits weak acidic properties, with a pKa of approximately 7.0 at 20°C.[1][5] This means that its solubility increases in alkaline solutions due to the formation of the more soluble thiazole salt.

| Solvent System | Temperature (°C) | Solubility (mg/L) | pH | Reference(s) |

| Water | 20 | 117 | Not Specified | [1] |

| Water | 24 | 120 | Not Specified | [4] |

| Water | 5 | 54 | Not Specified | [4] |

| Water | Not Specified | 51 | 5 | [4] |

| Water | Not Specified | 118 | 7 | [4] |

| Water | Not Specified | 900 | 9 | [4] |

Organic Solvent Solubility

2-MBT exhibits a wide range of solubility in organic solvents. It is generally soluble in polar organic solvents and less soluble in nonpolar solvents like gasoline.[2][6][7] Detailed solubility data in various organic solvents at different temperatures have been reported.[8]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 273.15 - 318.15 | Increases with temperature |

| n-Propanol | 273.15 - 318.15 | Increases with temperature |

| i-Propanol | 273.15 - 318.15 | Increases with temperature |

| n-Butanol | 273.15 - 318.15 | Increases with temperature |

| i-Butanol | 273.15 - 318.15 | Increases with temperature |

| Acetonitrile | 273.15 - 318.15 | Increases with temperature |

| Ethyl Acetate | 273.15 - 318.15 | Increases with temperature |

| Toluene | 273.15 - 318.15 | Increases with temperature |

| 2-Butanone | 273.15 - 318.15 | Increases with temperature |

| Chloroform | 273.15 - 318.15 | Increases with temperature |

| 1,4-Dioxane | 273.15 - 318.15 | Increases with temperature |

| DMSO | 25°C | 100 mg/mL (597.9 mM) |

The mole fraction solubility of this compound in these eleven organic solvents increases with increasing temperature.[8] The solubility follows the order: 2-butanone > 1,4-dioxane > ethyl acetate > n-butanol > n-propanol > i-butanol > i-propanol > methanol > chloroform > acetonitrile > toluene.[8]

Stability of this compound

The stability of 2-MBT is influenced by several factors, including pH, the presence of metal ions, light, and microbial activity.

Chemical Stability

In aqueous solutions, the stability of 2-MBT is notably affected by the presence of iron ions.[1] In neutral or alkaline solutions containing iron ions, 2-MBT is stable.[1] However, in acidic solutions with iron ions, it can be reduced to benzothiazole, releasing hydrogen sulfide.[1] 2-MBT is also susceptible to oxidation, particularly by strong oxidizing agents like ozone.[1] When heated, it may react with oxidizing materials and release toxic decomposition products.[1]

In a buffer solution at pH 6.5, this compound can be converted into dibenzothiazyl disulfide.[9][10] However, in the presence of glutathione, the disulfide is rapidly converted back to this compound.[9][10]

Photodegradation

2-MBT can undergo photodegradation upon exposure to UV light, both in aqueous and organic solutions.[1][11] The primary photodegradation products are often dimeric compounds.[11]

Biodegradation

This compound is generally considered to be resistant to biodegradation.[3] However, some microorganisms have been shown to degrade 2-MBT under specific conditions. For instance, Rhodococcus rhodochrous can convert 2-MBT into several metabolites, leading to partial mineralization.[12] Another study demonstrated the degradation of 2-MBT by an Alcaligenes sp. under microaerobic conditions.[13] The degradation pathway can involve hydroxylation and ring cleavage.[3][13]

Experimental Protocols

The following sections outline the general methodologies for determining the solubility and stability of this compound.

Solubility Determination: Isothermal Saturation Method

This method involves preparing a saturated solution of 2-MBT in the solvent of interest at a constant temperature and then determining the concentration of the dissolved solute.

Caption: Workflow for Solubility Determination.

Methodology:

-

Sample Preparation: An excess amount of 2-MBT is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the same temperature to permit the undissolved solid to settle.

-

Sampling and Filtration: A known volume of the clear supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended particles.

-

Quantification: The concentration of 2-MBT in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][14][15] A calibration curve prepared with standard solutions of 2-MBT is used for quantification.

Stability Assessment: Stress Testing Protocol

This protocol involves subjecting a solution of 2-MBT to various stress conditions and monitoring its concentration over time.

References

- 1. www2.mst.dk [www2.mst.dk]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 4. asianpubs.org [asianpubs.org]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. This compound | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 149-30-4 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability of the mercaptobenzothiazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. Photodegradation of this compound and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Metabolism of this compound by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microaerobic degradation of this compound present in industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. ijpsonline.com [ijpsonline.com]

Spectroscopic Properties of 2-Mercaptobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2-Mercaptobenzothiazole (2-MBT) and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. This guide summarizes key quantitative spectroscopic data, details experimental protocols, and visualizes relevant workflows and biological pathways.

Introduction to this compound Derivatives

This compound (2-MBT) is a versatile heterocyclic compound featuring a benzene ring fused to a thiazole ring with a thiol group at the 2-position. Its derivatives are of significant interest due to their wide range of applications, including their use as vulcanization accelerators in the rubber industry, corrosion inhibitors, and as scaffolds in medicinal chemistry. The biological activities of 2-MBT derivatives are diverse, encompassing antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] A thorough understanding of their spectroscopic characteristics is crucial for their synthesis, characterization, and the elucidation of their mechanisms of action.

Spectroscopic Data of this compound Derivatives

The following tables summarize the key spectroscopic data for a selection of 2-MBT derivatives, providing a comparative reference for researchers.

¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of 2-MBT derivatives. The chemical shifts (δ) in ¹H NMR spectra are indicative of the electronic environment of the protons.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives in CDCl₃

| Compound/Derivative | Ar-H | =CH₂ | CH=CH₂ | CH₂–O | S–CH₂ | Reference |

| 2-(2-(6-chlorobenzothiazolyl)thio)ethyl acrylate | 7.76 (s, 1H), 7.56 (d, 1H), 7.19 (d, 1H) | 6.35 (d, 1H), 5.77 (d, 1H) | 6.04 (q, 1H) | 4.47 (t, 2H) | 3.60 (t, 2H) | [2] |

| 2-(2-(5-chlorobenzothiazolyl)thio)ethyl acrylate | 7.76 (s, 1H), 7.56 (d, 1H), 7.19 (d, 1H) | 6.35 (d, 1H), 5.77 (d, 1H) | 6.04 (q, 1H) | 4.47 (t, 2H) | 3.60 (t, 2H) | [2] |

| Acrylic Derivatives (general range) | - | 5.75–6.41 (d) | - | - | - | [2] |

| Methacrylic Derivatives (general range) | - | 5.47–6.13 (s) | - | - | - | [2] |

¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecules.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Derivatives in CDCl₃

| Compound/Derivative | C=O | Ar-C | CH=CH₂ | CH₂–O | S–CH₂ | Reference |

| 2-(2-(5-chlorobenzothiazolyl)thio)ethyl acrylate | 167.7, 165.6 | 153.7, 133.5, 132.0, 131.2, 127.9, 124.6, 121.5, 121.3 | - | 62.4 | 31.7 | [2] |

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Acrylic and Methacrylic Derivatives of this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C=O | Stretching | 1714–1721 | [2] |

| C=C (alkene) | Stretching | 1632–1636 | [2] |

| Aromatic C-H | Stretching | 3035–3435 | [2] |

| Aliphatic C-H | Stretching | 2658–2947 | [2] |

UV-Visible Spectroscopic Data

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 4: UV-Visible Absorption Maxima (λabs) for Selected this compound Derivatives

| Compound/Derivative | Solvent | λabs (nm) | Reference |

| 2-(2-(5-Chlorobenzothiazolyl)thio)ethyl acrylate | Dichloromethane (DCM) | 279 | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data.

Synthesis of this compound Derivatives

A general method for the synthesis of acrylate and methacrylate derivatives of 2-MBT involves the reaction of a substituted this compound with a chloroalkyl acrylate or methacrylate.[3]

Procedure:

-

Dissolve substituted this compound (28 mmol) and sodium bicarbonate (28.5 mmol) in 10 mL of dimethylformamide at 60 °C.[3]

-

Add 2-chloroethyl acrylate (29 mmol) or 2-chloroethyl methacrylate (29 mmol) dropwise to the solution.[3]

-

Reflux the reaction mixture overnight.[3]

-

After cooling, wash the mixture with a 5% aqueous solution of NaOH and extract with diethyl ether.[3]

-

Dry the organic layer over MgSO₄, filter, and remove the solvent under vacuum to yield the final product.[3]

NMR Spectroscopy

NMR spectra are typically recorded on a 400 MHz spectrometer.

Procedure:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

For more detailed structural elucidation, 2D NMR experiments such as ¹H-¹³C HMQC and ¹H-¹³C HMBC can be performed.[2]

IR Spectroscopy

FT-IR spectra are recorded to identify functional groups.

Procedure:

-

Obtain the spectrum of the sample using an FT-IR spectrometer.

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.[2]

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

UV-Visible Spectroscopy

UV-Vis spectra are measured to determine the absorption properties of the compounds.

Procedure:

-

Dissolve the sample in a suitable solvent (e.g., dichloromethane, methanol).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum at room temperature using a UV-Vis spectrophotometer.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive technique for the detection and quantification of 2-MBT and its derivatives.

Procedure for analysis in biological samples (e.g., urine):

-

Thaw and mix the urine sample thoroughly.[4]

-

Take a 0.5 mL aliquot and add an internal standard (e.g., MBT-d4) and ammonium acetate buffer (pH 6.5).[4]

-

Perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 37 °C for three hours to release conjugated MBT.[4]

-

Inject an aliquot of the sample solution into the LC-MS/MS system for analysis.[4]

-

Separation is achieved using a high-pressure liquid chromatography system, and detection is performed with a tandem mass spectrometer in positive-electrospray-ionization mode (ESI+).[5]

Visualizations

The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and a key signaling pathway modulated by 2-MBT derivatives in cancer cells.

Certain benzothiazole derivatives have shown potential as anticancer agents by modulating key signaling pathways.[6] The diagram below illustrates the inhibitory effect of these compounds on the EGFR signaling pathway and its downstream effectors in breast cancer cells.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic properties of this compound derivatives. The presented data tables, experimental protocols, and visualizations are intended to aid researchers in the efficient characterization of these versatile compounds and to facilitate further exploration of their potential applications, particularly in the field of drug discovery and development. The diverse biological activities of 2-MBT derivatives, coupled with a deeper understanding of their structure-activity relationships through spectroscopic analysis, will continue to drive innovation in medicinal chemistry.

References

- 1. Biological Activities of this compound Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Spectral Properties of Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. series.publisso.de [series.publisso.de]

- 5. Rapid and sensitive LC-MS-MS determination of this compound, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-Mercaptobenzothiazole (2-MBT) and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the key pharmacological properties of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows.

Core Biological Activities and Quantitative Data

2-MBT derivatives have been extensively studied for their potential as therapeutic agents. Their biological activities are wide-ranging, with significant findings in anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition studies. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different 2-MBT derivatives.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Indolo-β-lactam hybrid 4b | HeLa, MCF7, A549 | MTT Assay | Not specified, but most active | [1] |

| Indolo-β-lactam hybrid 4o | HeLa, MCF7, A549 | MTT Assay | Not specified, but most active | [1] |

| 6-CF3 substituted 2-MBT | HeLa | Cell Viability Assay | ~80% inhibition at 100 µM | [2] |

| 6-NO2 substituted 2-MBT | HeLa | Cell Viability Assay | ~80% inhibition at 100 µM | [2] |

| 2-Mercaptobenzoxazole derivative 6b | HepG2 | MTT Assay | 6.83 | [3] |

| 2-Mercaptobenzoxazole derivative 6b | MCF-7 | MTT Assay | 3.64 | [3] |

| 2-Mercaptobenzoxazole derivative 6b | MDA-MB-231 | MTT Assay | 2.14 | [3] |

| 2-Mercaptobenzoxazole derivative 6b | HeLa | MTT Assay | 5.18 | [3] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| 2e (6-trifluoromethyl-2-mercaptobenzothiazole) | Staphylococcus aureus | Broth Microdilution | 3.12 | [4] |

| 2l (6-nitro-2-mercaptobenzothiazole) | Escherichia coli | Broth Microdilution | 25 | [4] |

| Acetamide derivative 2b | Bacillus subtilis | Agar Well Diffusion | Lower than levofloxacin | [5] |

| Acetamide derivative 2i | Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis | Agar Well Diffusion | Close to levofloxacin | [5] |

| Alkenylthio derivative | Candida albicans | Not Specified | 15.6 | [2] |

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Animal Model | Assay | % Inhibition | Reference |

| 4-oxothiazolidine derivative (17: R¹=H, R²=3-Cl) | Rat | Carrageenan-induced paw edema | 38.8 - 44.4 | [2] |

| 5-arylidene derivative (18: R¹=CH₃, R²=4-Cl-C₆H₄) | Rat | Carrageenan-induced paw edema | 38.8 - 44.4 | [2] |

| Indolo-β-lactam 4e | Not Specified | Not Specified | Anti-inflammatory ratio: 85.90 | [1] |

| Indolo-β-lactam 9k | Not Specified | Not Specified | Anti-inflammatory ratio: 141.23 | [1] |

Table 4: Enzyme Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Enzyme | Assay | IC50 | Reference |

| 2-Thioether-benzothiazole | c-Jun N-terminal kinase (JNK) | Lantha screen kinase assay | 1.8 µmol | [6] |

| 2-Thioether-benzothiazole | c-Jun N-terminal kinase (JNK) | pepJIPI DELFIA displacement assay | 0.16 µmol | [6] |

| Benzothiazolothiopurine | Heat shock protein 90 (Hsp90) | Her-2 degradation assay | 28–150 nM | [6] |

| 2-methylbenzo[d]thiazole derivative 4d | Monoamine Oxidase B (MAO-B) | In vitro fluorometric method | 0.0046 µM | [5] |

| 2-methylbenzo[d]thiazole derivative 5e | Monoamine Oxidase A (MAO-A) | In vitro fluorometric method | 0.132 µM | [5] |

| Benzothiazole derivative 4f | Acetylcholinesterase (AChE) | In vitro fluorometric method | 23.4 ± 1.1 nM | [2] |

| Benzothiazole derivative 4f | Monoamine Oxidase B (MAO-B) | In vitro fluorometric method | 40.3 ± 1.7 nM | [2] |

| Various derivatives (2-4, 6-7, 9-26, 28, 30) | α-glucosidase | In vitro assay | 31.21-208.63 µM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments cited in the literature for evaluating the biological activities of 2-MBT derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Treat the cells with various concentrations of the 2-MBT derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[10]

-

Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[10]

Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to assess the antimicrobial activity of chemical compounds.[11]

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then made in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.[11]

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar and broth. Pour the agar into sterile Petri dishes.[11]

-

Inoculum Preparation: Grow the test bacteria in the broth to a standardized turbidity.

-

Inoculation: Inoculate the agar plates by evenly spreading the bacterial suspension over the surface.

-

Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a specific volume of the 2-MBT derivative solution (at a known concentration) into each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[12][13]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing an inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[13]

Protocol:

-

Animal Dosing: Administer the 2-MBT derivative to the test animals (e.g., rats or mice) via a suitable route (e.g., oral or intraperitoneal) at a specific time before inducing inflammation.[12]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of the animals.[14]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[14]

-

Calculation of Edema and Inhibition: The degree of edema is calculated by subtracting the initial paw volume from the post-injection volume. The percentage inhibition of edema by the test compound is then calculated relative to a control group that received only the vehicle.[14]

Signaling Pathways and Mechanisms of Action

The biological activities of 2-MBT derivatives are often attributed to their ability to modulate specific signaling pathways and inhibit key enzymes. The following diagrams, generated using Graphviz, illustrate some of the known mechanisms.

Caption: General experimental workflow for the synthesis and biological evaluation of 2-MBT derivatives.

Caption: Inhibition of the Hsp90 chaperone machinery by 2-MBT derivatives, leading to cancer cell death.

Caption: Putative mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Conclusion

The diverse biological activities of this compound derivatives make them a highly attractive scaffold for the development of new therapeutic agents. The quantitative data presented herein highlights the potential for potent anticancer, antimicrobial, and anti-inflammatory compounds. The detailed experimental protocols provide a foundation for researchers to further investigate these promising molecules. The elucidation of their mechanisms of action, such as the inhibition of key signaling pathways like Hsp90 and NF-κB, opens up new avenues for targeted drug design. Further research, guided by the principles and data outlined in this guide, is warranted to fully exploit the therapeutic potential of this versatile class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.qu.edu.iq [repository.qu.edu.iq]

- 5. d-nb.info [d-nb.info]

- 6. Biological Activities of this compound Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Mercapto Benzothiazole Derivatives: As Potential Leads for the Diabetic Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro kinase assay [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. reviberoammicol.com [reviberoammicol.com]

- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]